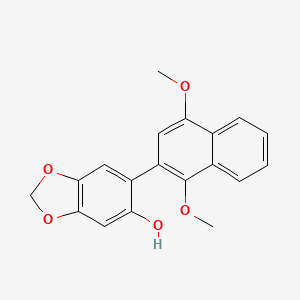![molecular formula C27H53NO4 B14262105 Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate CAS No. 175665-05-1](/img/structure/B14262105.png)
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C27H53NO4. It is a derivative of butanoic acid and is characterized by the presence of an octadecyl ester group and a 5-hydroxypentylamino substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with octadecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The hydroxypentylamino group is introduced through a subsequent amination reaction, where 5-hydroxypentylamine is reacted with the ester intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the 5-hydroxypentylamino substituent can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydroxypentylamino group can form hydrogen bonds with biological molecules, influencing their activity. The octadecyl ester group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their function.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecyl 3-[(5-hydroxypentyl)carbamoyl]propanoate
- Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate
Uniqueness
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
175665-05-1 |
|---|---|
Fórmula molecular |
C27H53NO4 |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
octadecyl 4-(5-hydroxypentylamino)-4-oxobutanoate |
InChI |
InChI=1S/C27H53NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-32-27(31)22-21-26(30)28-23-18-17-19-24-29/h29H,2-25H2,1H3,(H,28,30) |
Clave InChI |
QADDJQVEFYNWSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


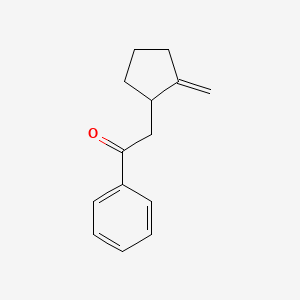
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
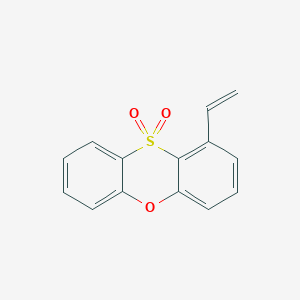
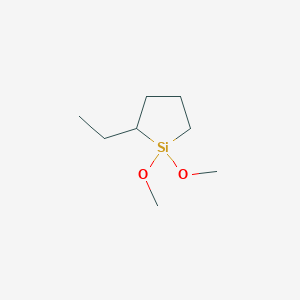
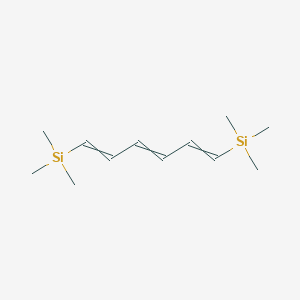
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
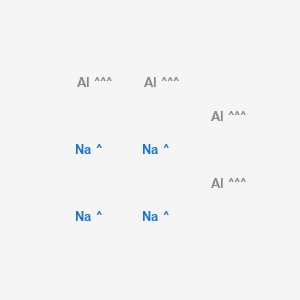
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

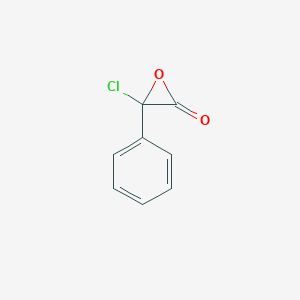
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
